N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide
CAS No.:
Cat. No.: VC14760826
Molecular Formula: C14H11N7O
Molecular Weight: 293.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N7O |
|---|---|
| Molecular Weight | 293.28 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide |
| Standard InChI | InChI=1S/C14H11N7O/c22-14(9-5-6-21-13(7-9)18-19-20-21)15-8-12-16-10-3-1-2-4-11(10)17-12/h1-7H,8H2,(H,15,22)(H,16,17) |
| Standard InChI Key | TWFNSTHZVWFUSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC4=NN=NN4C=C3 |
Introduction
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that combines elements of benzimidazole and tetrazolo[1,5-a]pyridine, making it a heterocyclic aromatic compound. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases such as cancer and inflammatory disorders.
Structural Features
The compound's molecular formula is C14H11N7O, with a molecular weight of approximately 293.28 g/mol. Its structure includes a benzimidazole moiety linked to a tetrazolo[1,5-a]pyridine framework, which is characteristic of its unique structural features.
Synthesis and Characterization
The synthesis of N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide typically involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to confirm the structure of the synthesized compound.
Biological Activities and Potential Applications
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. It shows promise in the treatment of various diseases, including cancer and inflammatory disorders, likely through interaction with specific molecular targets related to cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar compounds, such as N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide, also exhibit potential therapeutic applications in oncology and neurology due to their unique structural features combining benzimidazole and tetrazole moieties. Another compound, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide, shares similar structural elements but differs in its side chain, highlighting the diversity within this class of compounds .
Research Findings and Data
While specific data tables for N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide are not readily available, research on similar compounds suggests that these heterocyclic aromatic compounds are being extensively studied for their antiproliferative and antimicrobial activities. For instance, benzimidazole derivatives have shown significant antimicrobial and anticancer effects, as demonstrated by compounds like 2-mercaptobenzimidazole derivatives .
Example Data: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µM) Against Bacterial Strains |
|---|---|
| N1 | 1.27 (B. subtilis), 2.54 (S. typhi) |
| N8 | 1.43 (E. coli) |
| N22 | 2.60 (K. pneumoniae) |
This table illustrates the antimicrobial activity of benzimidazole derivatives against various bacterial strains, highlighting their potential as therapeutic agents .
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